molecular formula C13H20N4O3 B2997458 1-ethyl-N-(2-morpholinoethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1049525-30-5

1-ethyl-N-(2-morpholinoethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2997458
CAS No.: 1049525-30-5
M. Wt: 280.328
InChI Key: ZTCYVKYMLGQKIS-UHFFFAOYSA-N
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Description

1-ethyl-N-(2-morpholinoethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic organic compound intended for research and development purposes. This molecule features a pyridazine core, a heterocycle known for its relevance in medicinal chemistry, substituted with an ethyl group and a carboxamide linker connected to a 2-morpholinoethyl side-chain. The morpholine moiety is a common pharmacophore that can enhance solubility and influence a compound's pharmacokinetic profile . Compounds with similar structural motifs, such as pyridone and pyridazine cores linked to morpholinoethyl groups, have been investigated in various research contexts, including as potential modulators of protein kinases and other biological targets. This structural framework makes it a versatile building block for chemical biology and drug discovery programs. Researchers can utilize this compound as a key intermediate for further derivatization or as a starting point for structure-activity relationship (SAR) studies. This product is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-ethyl-N-(2-morpholin-4-ylethyl)-6-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-2-17-12(18)4-3-11(15-17)13(19)14-5-6-16-7-9-20-10-8-16/h3-4H,2,5-10H2,1H3,(H,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCYVKYMLGQKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=CC(=N1)C(=O)NCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-N-(2-morpholinoethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its synthesis, biological evaluations, and potential therapeutic applications.

  • Molecular Formula : C19H23N3O3
  • Molecular Weight : 341.4 g/mol
  • CAS Number : 478065-97-3

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate morpholino and dihydropyridazine functionalities. The general synthetic route includes:

  • Formation of the dihydropyridazine core.
  • Alkylation with ethyl and morpholino groups.
  • Final carboxamide formation through amidation reactions.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of 1-ethyl-N-(2-morpholinoethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide. In experimental models, this compound demonstrated significant protective effects against seizures induced by chemical agents, indicating its potential as an anticonvulsant agent:

Compound ED50 (mg/kg) Reference Drug ED50 (mg/kg)
1-Ethyl-N-(2-morpholinoethyl)-6-oxo62.14Valproic Acid252.7
Ethosuximide130.6

These results suggest that the compound has a lower effective dose compared to established anticonvulsants, making it a candidate for further development in seizure management .

Analgesic Activity

In addition to anticonvulsant effects, the compound has been evaluated for analgesic properties using various pain models. The results indicated moderate antinociceptive activity, supporting its potential use in pain management therapies.

The mechanism through which this compound exerts its biological effects involves modulation of neurotransmitter systems:

  • Voltage-Gated Sodium Channels : Inhibition of these channels contributes to its anticonvulsant properties.
  • GABA Transporter Interaction : Enhanced GABAergic activity may also play a role in its therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the pharmacological profiles of compounds related to 1-ethyl-N-(2-morpholinoethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide:

  • Study on Anticonvulsant Activity : A study demonstrated that derivatives of this compound exhibited significant activity in both the maximal electroshock (MES) and 6 Hz tests, with several compounds showing protective effects in over 50% of tested subjects .
  • Toxicity Assessment : In vitro studies assessed hepatotoxicity and cytotoxicity against HepG2 cells, revealing no significant cytotoxic effects at therapeutic concentrations (1–100 µM), indicating a favorable safety profile .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridazinone Derivatives

Compound Name Pyridazinone N-Substituent Carboxamide Aryl Substituent Molecular Weight Key Biological Target
Target Compound Ethyl 2-Morpholinoethyl ~349.38 g/mol* Hypothesized proteasome inhibitor
1-Benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (5) Benzyl 3-(Cyclopropylcarbamoyl)phenyl 432.47 g/mol T. cruzi proteasome (IC₅₀ = 0.12 µM)
N-(4-Fluoro-3-((trans-3-methoxycyclobutyl)carbamoyl)phenyl)-1-(4-methoxybenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (19) 4-Methoxybenzyl 4-Fluoro-3-(trans-3-methoxycyclobutylcarbamoyl)phenyl 537.56 g/mol T. cruzi proteasome (IC₅₀ = 0.07 µM)
1-Benzyl-N-(3-(cyclopropyl(methyl)carbamoyl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (7) Benzyl 3-(Cyclopropyl(methyl)carbamoyl)phenyl 446.50 g/mol T. cruzi proteasome (IC₅₀ = 0.09 µM)

*Calculated based on molecular formula C₁₄H₂₀N₄O₃.

Key Observations :

  • Carboxamide Side Chain: The 2-morpholinoethyl group introduces a tertiary amine and ether oxygen, which may enhance water solubility compared to cyclopropylcarbamoyl or methoxycyclobutyl groups .
  • Biological Activity: Analogues with fluorinated or methoxy-substituted aryl groups exhibit sub-micromolar IC₅₀ values against T. cruzi proteasome, suggesting that electron-withdrawing groups enhance activity . The target compound’s morpholinoethyl group lacks such electronic effects but may improve membrane permeability.

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